molecular formula C8H17N B1583321 1-cyclohexyl-N-methylmethanamine CAS No. 25756-29-0

1-cyclohexyl-N-methylmethanamine

Cat. No.: B1583321
CAS No.: 25756-29-0
M. Wt: 127.23 g/mol
InChI Key: IWHLPMBLJZJCJK-UHFFFAOYSA-N
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Description

1-cyclohexyl-N-methylmethanamine is an organic compound with the molecular formula C8H17N. It is a secondary amine, characterized by a cyclohexylmethyl group and a methyl group attached to the nitrogen atom. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.

Safety and Hazards

(Cyclohexylmethyl)(methyl)amine is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-cyclohexyl-N-methylmethanamine can be synthesized through several methods:

    Hydrogenation of Methylaniline: This method involves the hydrogenation of methylaniline over a supported nickel catalyst.

    Reaction of Cyclohexanone with Methylamine: Another method involves the reaction of cyclohexanone with methylamine under hydrogenation conditions.

Industrial Production Methods

In industrial settings, this compound is typically produced using the hydrogenation of methylaniline due to its efficiency and scalability. The process involves the use of high-pressure hydrogen gas and a nickel catalyst to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the reagents used.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-N-methylmethanamine involves its interaction with various molecular targets. As a secondary amine, it can form hydrogen bonds and participate in nucleophilic reactions. The compound’s effects are mediated through its ability to donate or accept protons, facilitating various biochemical and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclohexyl-N-methylmethanamine is unique due to its specific arrangement of the cyclohexylmethyl and methyl groups attached to the nitrogen atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

IUPAC Name

1-cyclohexyl-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-9-7-8-5-3-2-4-6-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHLPMBLJZJCJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50948625
Record name 1-Cyclohexyl-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50948625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25756-29-0
Record name N-Methylcyclohexanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25756-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanemethylamine, N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025756290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclohexyl-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50948625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (cyclohexylmethyl)(methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In place of piperidine of Example 4, there was used methylamine as the amine reactant. Ca. 70% of cyclohexene was converted to methyl-di-(cyclohexylmethyl)-amine. N-formyl derivative of N-(cyclohexylmethyl)-methylamine was also isolated as a further product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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